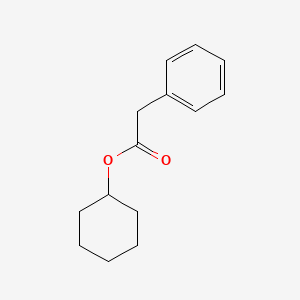

Cyclohexyl phenylacetate

Description

Role in Organic Synthesis

Cyclohexyl phenylacetate (B1230308) serves as a reactant and a structural motif in various organic reactions. Research has shown its utility in multicomponent reactions, which are efficient processes for building complex molecules. For instance, cyclohexyl phenylacetate has been successfully used as a substrate in the synthesis of S-alkyl dithiocarbamates, demonstrating its active participation in forming new classes of compounds. tandfonline.com

Furthermore, the synthesis of this compound itself is a subject of study, particularly concerning green chemistry principles. The direct synthesis from cyclohexene (B86901) and carboxylic acids over ion exchange resins represents a method with 100% atom economy, a significant goal in modern organic synthesis. rsc.org The study of its synthesis using various catalysts, such as metal-exchanged montmorillonite (B579905) clays, contributes to the broader field of heterogeneous catalysis, aiming to develop more efficient and reusable catalytic systems for esterification reactions. nih.govresearchgate.net

While not a direct precursor in most large-scale pharmaceutical syntheses, the structural components of this compound—the cyclohexyl and phenylacetyl groups—are found in numerous biologically active molecules. The synthesis and modification of related structures, such as 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (a key intermediate for the drug oxybutynin), underscore the importance of this chemical scaffold in medicinal chemistry. researchgate.netgoogle.comgoogle.com

Application in Advanced Materials Science

Direct applications of this compound in advanced materials are not widely documented. However, its structural relatives, particularly other cyclohexyl esters, are pivotal in polymer science. Monomers like Cyclohexyl Methacrylate (CHMA) are incorporated into polymers to enhance specific properties. jamorin.com The bulky cyclohexyl group can impart increased hardness, scratch resistance, chemical resistance, and hydrophobicity to the resulting polymer. jamorin.comspecialchem.com These polymers, which can be synthesized from cyclohexyl-containing monomers, have applications in coatings and adhesives. specialchem.comontosight.ai

The study of complex polymers sometimes involves monomers that are structurally analogous to parts of this compound. For example, polymers created from the cyclohexyl ester of 2-methyl-2-propenoic acid are used in specialized applications like coatings and biomedical devices. ontosight.ainih.gov The unique properties conferred by the cyclohexyl group in these materials provide an indirect testament to the potential utility of this moiety in materials science, a field where molecular structure dictates macroscopic function. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

42288-75-5 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

cyclohexyl 2-phenylacetate |

InChI |

InChI=1S/C14H18O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2 |

InChI Key |

MNEAZOGMEQUJER-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)OC(=O)CC2=CC=CC=C2 |

Other CAS No. |

42288-75-5 |

Origin of Product |

United States |

Historical Context of Cyclohexyl Ester Research

The study of cyclohexyl esters is rooted in the foundational principles of organic chemistry, particularly in the exploration of esterification reactions and the development of synthetic methodologies.

Historically, the synthesis of simple esters, including phenylacetate (B1230308) and acetate (B1210297) esters, was achieved through methods like Fischer esterification, using strong mineral acids such as sulfuric or hydrochloric acid as catalysts. orgsyn.org These methods, while effective, presented challenges related to corrosion and catalyst separation, which spurred further research. researchgate.net

A significant development in the historical context of cyclohexyl esters came from the field of peptide chemistry. In the 1970s and 1980s, the Merrifield laboratory, a pioneer in solid-phase peptide synthesis, explored the use of cyclohexyl esters as protecting groups for the side chains of amino acids like aspartic acid and glutamic acid. This research aimed to minimize the formation of byproducts during peptide synthesis.

The perfumery industry has also played a long-standing role in driving research into aroma compounds, including various esters. The discovery and synthesis of compounds like Allyl Cyclohexyl Propionate have a rich history in the fragrance world, where specific ester groups are known to contribute characteristic fruity or floral notes. chemicalbull.com This industrial interest has historically funded fundamental research into the synthesis and properties of these types of molecules.

Mechanistic Investigations of Cyclohexyl Phenylacetate Reactions

Elucidation of Reaction Kinetics and Rate Determining Steps

The kinetics of reactions related to cyclohexyl phenylacetate (B1230308), particularly the acid-catalyzed alkylation of phenol (B47542) with cyclohexene (B86901), have been a subject of detailed study. The formation of products like cyclohexyl phenyl ether and various alkylphenols is governed by complex kinetic models.

Detailed kinetic and spectroscopic analyses have shown that when cyclohexanol (B46403) is used as the alkylating agent for phenol, the reaction does not proceed significantly until the majority of the cyclohexanol has been dehydrated to cyclohexene. pnnl.gov The presence of the alcohol slows the alkylation reaction. pnnl.gov This is attributed to the preferential formation of protonated alcohol dimers on the Brønsted acid sites of the catalyst, which hinders the adsorption of cyclohexene and the subsequent formation of the reactive cyclohexyl carbenium ion. pnnl.gov

For the direct alkylation of phenol with cyclohexene, an Eley–Rideal type kinetic model has been proposed. unive.it This model assumes that the cyclohexyl carbocation, formed by the interaction of adsorbed cyclohexene on the acid catalyst sites, reacts with phenol from the bulk liquid phase to yield the products. researchgate.net The fitting of experimental data to this model allows for the determination of kinetic constants for each step of the reaction. unive.it

Pre-steady-state and kinetic hydrogen isotope effect studies are powerful tools for identifying rate-determining steps. For instance, in the oxidation of phenacetin, the absence of a "burst" in product formation indicated that rate-determining steps occur prior to the final product release. nih.gov Large kinetic isotope effects in such reactions can provide strong evidence for rate-limiting C-H bond cleavage. nih.gov While a specific study on cyclohexyl phenylacetate was not found, these principles are broadly applicable in mechanistic organic chemistry.

Table 1: Key Factors Influencing Reaction Kinetics

| Factor | Description | Impact on Reaction Rate |

| Catalyst Type | Different solid acid catalysts (e.g., zeolites, sulfonic resins) exhibit varying activity and selectivity. unive.it | Affects the rate of formation of specific isomers and O- vs. C-alkylation products. researchgate.netunive.it |

| Reactant State | The use of cyclohexanol vs. cyclohexene as the alkylating agent. | Alkylation is delayed when using cyclohexanol due to the necessary preceding dehydration step. pnnl.gov |

| Intermediate Stability | The formation and stability of intermediates like the cyclohexyl cation. | The rate is dependent on the efficient generation of this electrophile. unive.it |

| Temperature | Reaction temperature influences both rate and selectivity. | O- versus C-alkylation selectivity is strongly dependent on temperature, with lower temperatures often favoring O-alkylation. researchgate.net |

Exploration of Reaction Thermodynamics and Energy Profiles

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔrG'∘). Using group contribution methods, the Gibbs free energy of reaction has been estimated for thousands of biochemical reactions, with the majority being thermodynamically favorable (negative ΔrG'∘). nih.gov For reactions where the Gibbs free energy is low (e.g., less than 10 kJ/mol), neither the forward nor the backward reaction is strongly promoted, indicating a sensitive equilibrium. core.ac.uk

Table 2: Thermodynamic Concepts in Reaction Analysis

| Thermodynamic Parameter | Symbol | Significance in Reaction Profiles |

| Gibbs Free Energy of Reaction | ΔrG'∘ | Determines the spontaneity and equilibrium position of a reaction. A negative value indicates a favorable reaction. nih.gov |

| Enthalpy of Activation | ΔH‡ | The minimum energy required to reach the transition state; related to the experimental activation energy. |

| Entropy of Activation | ΔS‡ | Represents the change in randomness in forming the transition state from the reactants. |

| Enthalpy of Reaction | ΔrH° | The overall heat change of the reaction at constant pressure. A negative value (exothermic) is often favorable. |

Catalytic Reaction Mechanism Postulations

Catalysts play a pivotal role in directing the reaction pathways of this compound and related compounds, influencing both product distribution and stereochemistry.

The acid-catalyzed alkylation of aromatic compounds like phenol with cyclohexene is a well-established reaction that proceeds through an electrophilic aromatic substitution mechanism. unive.itunive.it The key step in this process is the formation of a cyclohexyl carbocation (or carbenium ion). unive.it

The mechanism involves the following general steps:

Protonation: An acid catalyst protonates the cyclohexene molecule, forming a highly reactive cyclohexyl cation intermediate.

Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the cyclohexyl cation. This attack can occur at the oxygen atom (O-alkylation) to form cyclohexyl phenyl ether, or at the carbon atoms of the ring (C-alkylation) to form ortho- and para-cyclohexylphenols. researchgate.netunive.it

Deprotonation: A base removes a proton from the resulting intermediate to restore the aromaticity of the ring, yielding the final alkylated product.

The choice of acid catalyst significantly influences the selectivity of the reaction. For example, studies have shown that with a sulfonic resin catalyst like Amberlyst 15, the ortho/para ratio of C-alkylation is consistently around 2. unive.it In contrast, a homogeneous catalyst like methanesulfonic acid (CH3SO3H) can produce variable ortho/para ratios, suggesting a different or more complex pathway, possibly involving the rearrangement of the initially formed cyclohexyl phenyl ether. unive.it

Table 3: Catalyst Influence on Phenol Cyclohexylation Selectivity

| Catalyst | Type | Key Observation | Reference |

| Amberlyst 15 | Heterogeneous (Sulfonic Resin) | Constant ortho/para ratio (~2) for C-alkylation. | unive.it |

| CH3SO3H | Homogeneous (Methanesulfonic Acid) | Variable ortho/para ratio (3 to 5), suggesting ether rearrangement. | unive.it |

| 20% DTP/K-10 Clay | Heterogeneous (Supported HPA) | Found to be the most active and selective catalyst for O-alkylation (ether formation) at 45–70 °C. | researchgate.net |

| Zeolite H-BEA | Heterogeneous (Zeolite) | Alkylation proceeds via cyclohexyl carbenium ions; pore constraints can lead to ortho:para ratios exceeding statistical expectations. |

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is critical, particularly in the pharmaceutical industry where biological activity is often linked to stereochemistry. google.com The synthesis of optically active esters related to this compound, such as those of cyclohexylphenylglycolic acid (CHPGA), provides a clear example of these considerations. google.comgoogle.com

One common strategy for asymmetric synthesis involves the Grignard addition of a cyclohexyl magnesium halide to a chiral auxiliary ester of glyoxylic acid. google.comgoogle.com This process generates a diastereomeric mixture of esters, from which the desired stereoisomer can be separated. The diastereoselectivity of such additions can sometimes be enhanced by the inclusion of inorganic salts like zinc chloride (ZnCl₂). google.com

Furthermore, studies on the fragmentation of steroid acetates, which contain cyclohexyl-like rings, have shown that reactions can proceed with high stereospecificity from the most stable chair conformation of the ring. sci-hub.st This underscores the importance of conformational analysis in predicting and controlling the stereochemical outcome of reactions involving cyclohexyl moieties. sci-hub.st

Table 4: Approaches to Stereocontrolled Synthesis

| Method | Description | Outcome |

| Resolution | Separation of a racemic mixture into its individual enantiomers. | Yields optically pure compounds but is limited to a theoretical maximum of 50% for the desired enantiomer. |

| Asymmetric Synthesis | Use of chiral starting materials, reagents, or catalysts to selectively form one stereoisomer over others. | Can provide high chemical yields and high stereoselectivity, avoiding the need for resolution. google.com |

| Grignard Addition to Chiral Auxiliary | A cyclohexyl Grignard reagent is added to an ester of glyoxylic acid that contains a chiral alcohol group (the auxiliary). | Forms a mixture of diastereomers that are often more easily separated than enantiomers. google.comgoogle.com |

Intermolecular Interactions and Their Influence on Chemical Reactivity

Intermolecular forces, while weaker than covalent bonds, significantly influence the physical properties and chemical reactivity of molecules. For compounds containing a cyclohexyl group, specific interactions can be observed.

The three-dimensional and non-planar nature of the cyclohexyl ring can lead to "interlocking" between molecules. mdpi.com This steric interaction can increase the viscosity of liquids containing these groups, particularly at temperatures near their melting point, and can impose kinetic limitations on processes like crystallization. mdpi.com

Structure Reactivity Relationship Studies of Cyclohexyl Phenylacetate and Analogues

Influence of Substituents on Electronic Properties and Reactivity

The electronic character of the ester, particularly the electrophilicity of the carbonyl carbon, is a primary determinant of its reactivity. This is significantly influenced by the nature of the groups attached to the acetate (B1210297) core.

A comparison between phenyl acetate and cyclohexyl acetate reveals fundamental differences in the electronic environment of the carbonyl group. The phenyl group in phenyl acetate is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. vaia.comaskfilo.com This electron withdrawal creates a partial double bond character in the C-O bond, leading to an increase in the bond order and a higher absorption frequency in IR spectroscopy. vaia.comaskfilo.com Consequently, phenyl acetate is more reactive towards nucleophiles and bases compared to cyclohexyl acetate. vaia.comaskfilo.com

In contrast, the cyclohexyl group in cyclohexyl acetate is considered electron-donating. vaia.comaskfilo.com This donation of electron density to the carbonyl carbon reduces its electrophilicity and makes the carbonyl group more stable. vaia.comaskfilo.com As a result, cyclohexyl acetate is less reactive towards nucleophiles. vaia.comaskfilo.com Spectroscopic data supports this, with cyclohexyl acetate showing a carbonyl absorption at a lower frequency (1738 cm⁻¹) compared to phenyl acetate (1765 cm⁻¹). askfilo.com

| Compound | Substituent Effect | Carbonyl Electrophilicity | Reactivity towards Nucleophiles | Carbonyl IR Frequency (cm⁻¹) |

|---|---|---|---|---|

| Phenyl Acetate | Electron-withdrawing | Increased | Higher | 1765 |

| Cyclohexyl Acetate | Electron-donating | Decreased | Lower | 1738 |

The introduction of electron-donating or electron-withdrawing substituents onto the phenyl ring of phenylacetate (B1230308) analogues further modulates their reactivity. Electron-withdrawing groups, such as nitro or chloro groups, enhance the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. nih.govumich.edu Conversely, electron-donating groups decrease the reactivity of the ester. nih.gov These substituent effects can be correlated with Hammett sigma constants, providing a quantitative measure of their electronic influence. nih.gov

Steric Effects on Reaction Pathways and Product Selectivity

The bulky nature of the cyclohexyl group exerts significant steric hindrance, which can direct the course of chemical reactions and influence the distribution of products. nih.gov This steric effect is a well-documented phenomenon in various chemical transformations involving cyclohexyl-containing molecules. rsc.org

Studies on the hydrolysis of esters have shown that the steric hindrance provided by the cyclohexyl group can slow down the reaction rate compared to less bulky alkyl esters. For example, the hydrolysis of α,α'-dicyclohexylsuccinic esters is notably difficult, requiring harsh conditions like a mixture of sulfuric acid, acetic acid, and water at high temperatures. rsc.org This resistance to hydrolysis is attributed to the large steric effect of the cyclohexyl groups. rsc.org

In palladium-catalyzed oxidation of cyclohexene (B86901), the steric environment influences the selectivity between different oxidation products, such as vinylic and allylic oxidation products. rsc.org The size and nature of the N-substituents in 1-(2-benzo[b]thienyl)cyclohexylamines, for instance, have been shown to affect their binding affinity to the dopamine (B1211576) transporter, with larger, more lipophilic groups generally leading to improved binding. nih.gov

Cyclohexyl Moiety's Contribution to Specific Chemical Characteristics

The cyclohexyl group imparts several distinct chemical and physical properties to a molecule. ontosight.ai Its non-polar, hydrophobic nature significantly influences solubility, generally decreasing water solubility while increasing solubility in non-polar organic solvents. solubilityofthings.comsolubilityofthings.com This characteristic is crucial in applications such as drug design, where lipophilicity can affect a molecule's ability to cross biological membranes.

The presence of the cyclohexyl group can also enhance the metabolic stability of a compound. Cyclohexyl esters have been observed to be more resistant to enzymatic hydrolysis compared to their linear alkyl counterparts, which can be advantageous in the development of pharmaceuticals. Furthermore, the cyclohexyl ring is a common structural motif in many biologically active compounds, suggesting its importance in molecular recognition and interaction with biological targets. ontosight.ai The structure of acetic acid, cyclohexyl-, 3-(2'-methylpiperidino)propyl ester, for example, contains both hydrophobic (cyclohexyl group) and hydrophilic (ester and amine) regions, which can influence its reactivity and potential biological activity. ontosight.ai

Structure-Activity Relationship (SAR) Exploration in Related Cyclohexyl Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. In the realm of cyclohexyl-containing compounds, SAR studies have provided valuable insights for the design of new therapeutic agents.

For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, replacing the cyclohexyl ring of a parent compound with various substituents of different sizes, shapes, and lipophilicity led to significant variations in inhibitory potency. nih.gov Smaller N-substituents like methyl or allyl groups resulted in decreased potency, which was recovered with longer alkyl chains. nih.gov This suggests that the size and shape of the substituent at this position are critical for optimal interaction with the enzyme's active site. nih.gov

In another study on inhibitors of PIM kinases, the replacement of an amino group on a cyclohexane (B81311) ring with a hydroxyl group, guided by structure-based drug design, led to the development of potent inhibitors. ebi.ac.ukacs.org Further modifications, such as the incorporation of fluorine to reduce lipophilicity, resulted in compounds with improved metabolic stability and permeability. ebi.ac.ukacs.org These examples underscore the power of SAR in rationally designing molecules with desired biological activities.

| Parent Compound Class | Structural Modification on Cyclohexyl Moiety | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| FAAH Inhibitors | Replacement of cyclohexyl with smaller alkyl groups | Decreased inhibitory potency | nih.gov |

| FAAH Inhibitors | Replacement of cyclohexyl with longer alkyl chains | Recovered inhibitory potency | nih.gov |

| PIM Kinase Inhibitors | Replacement of amino group with hydroxyl group | Development of potent inhibitors | ebi.ac.ukacs.org |

| PIM Kinase Inhibitors | Incorporation of fluorine | Improved metabolic stability and permeability | ebi.ac.ukacs.org |

Advanced Analytical Methodologies for Cyclohexyl Phenylacetate Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with a substance, these techniques provide detailed information about functional groups and electronic environments.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a chemical substance, which corresponds to electronic transitions within the molecule. sysrevpharm.org For compounds containing chromophores—parts of a molecule that absorb light—UV-Vis spectroscopy can be a valuable analytical tool. scribd.com In the case of cyclohexyl phenylacetate (B1230308), the primary chromophore is the phenyl group.

The analysis of related compounds provides insight into the expected spectral characteristics. Phenylacetic acid, a structurally similar compound, exhibits UV absorption, although it is relatively weak at certain wavelengths, with a log epsilon absorbance of only 0.4 at 275 nm and no absorbance between 290-300 nm. nih.gov The UV spectrum is primarily due to the electronic transitions within the phenyl functional group. nih.gov Research on various phenolic compounds has shown that while many exhibit absorption peaks around 280 nm, phenylacetic acid is an exception. nih.gov The analysis of other α-phenylcarbonyl compounds has revealed a characteristic absorption band in the 290-310 mμ region, attributed to the interaction between the carbonyl group and the phenyl group through the α-carbon atom. researchgate.net When developing a UV spectrophotometric method, a solution of the analyte is typically scanned across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). ajpaonline.com This λmax is then used for quantitative analysis, as absorbance is directly proportional to the concentration of the analyte, a principle described by the Beer-Lambert Law. scribd.comajpaonline.com

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. vaia.comaskfilo.com It operates on the principle that molecules absorb specific frequencies of IR radiation that correspond to the vibrational frequencies of their chemical bonds. vaia.com One of the most characteristic absorption bands in the IR spectrum of cyclohexyl phenylacetate is that of the carbonyl (C=O) group of the ester.

The precise frequency of the carbonyl absorption is highly sensitive to the molecular structure, including electronic effects like induction and resonance. vaia.comaskfilo.com A comparison between phenyl acetate (B1210297) and cyclohexyl acetate illustrates this sensitivity. Phenyl acetate shows a carbonyl absorption at a higher frequency (1765 cm⁻¹) compared to cyclohexyl acetate (1738 cm⁻¹). vaia.comaskfilo.com This difference is attributed to the electron-withdrawing nature of the phenyl group, which imparts a partial double-bond character to the adjacent C-O single bond, strengthening the C=O bond and increasing its absorption frequency. vaia.comaskfilo.com Conversely, the cyclohexyl group is electron-donating, which makes the carbonyl carbon less electrophilic. askfilo.com For this compound, the carbonyl absorption frequency would be influenced by these competing effects, providing valuable structural information.

| Compound | Carbonyl (C=O) Absorption Frequency (cm⁻¹) | Primary Electronic Effect of Substituent |

| Phenyl Acetate | 1765 | Electron-withdrawing |

| Cyclohexyl Acetate | 1738 | Electron-donating |

| Data derived from comparative analysis of acetate esters. vaia.comaskfilo.com |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantifying the purity of a compound. For a moderately volatile and thermally stable ester like this compound, gas chromatography is a highly suitable method.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the identification capabilities of MS. However, run-to-run variations in retention time due to factors like column degradation or pressure fluctuations can complicate analysis. researchgate.net Retention Time Locking (RTL) is a software-driven feature that addresses this challenge by adjusting the carrier gas pressure to maintain constant retention times. researchgate.netspectroscopyonline.comanthias.co.uk

RTL simplifies peak identification and allows for the easy exchange of data between different instruments and laboratories. researchgate.net The technique has been successfully applied to the analysis of various esters, such as fatty acid methyl esters (FAMEs). nih.gov By using RTL, standardized methods can be developed where retention times are highly reproducible, facilitating the creation of reliable retention time and mass spectral libraries. researchgate.netnih.gov This approach allows for the automated identification of target compounds based on both their mass spectra and their locked retention times, leading to improved and more reliable identification of esters, including isomers. nih.gov This makes GC-MS-RTL a robust and high-throughput method for the purity assessment and quantification of this compound.

Principles of Analytical Method Development and Validation

The creation of reliable analytical procedures is a structured process involving both development and validation to ensure the method is suitable for its intended purpose. scribd.comomicsonline.org

Analytical method development is the process of designing a procedure to identify, quantify, and characterize a substance. labmanager.com This involves selecting an appropriate analytical technique based on the compound's properties, optimizing instrumental conditions, and performing preliminary tests to assess feasibility. labmanager.com Following development, the method must be validated. sysrevpharm.org Validation is the process of demonstrating that an analytical procedure is fit for its intended use. scribd.com The key parameters for validation are defined by regulatory bodies like the International Council for Harmonisation (ICH). omicsonline.org

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy | The closeness of test results to the true value. sysrevpharm.orglabmanager.com | Typically 98-102% recovery for assay of a drug substance. labmanager.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. sysrevpharm.orglabmanager.com | Relative Standard Deviation (%RSD) should be not more than 2%. ajpaonline.com |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. labmanager.com | The method should show no interference from placebo or other matrix components at the analyte's retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. sysrevpharm.org | Correlation coefficient (r²) ≥ 0.995. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. sysrevpharm.org | For assays, typically 80% to 120% of the test concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. omicsonline.org | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. omicsonline.org | System suitability parameters should remain within acceptance criteria. |

| Based on principles outlined in ICH and other analytical guidelines. sysrevpharm.orgajpaonline.comomicsonline.orglabmanager.com |

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods, moving away from traditional, more empirical approaches. americanpharmaceuticalreview.comveeprho.comwaters.com The goal of AQbD is to build quality into the analytical method from the outset, ensuring it is robust and consistently meets its performance requirements. veeprho.compharm-int.com

The AQbD process begins with defining the Analytical Target Profile (ATP) . americanpharmaceuticalreview.comwaters.com The ATP is a prospective summary of the performance characteristics required for the analytical method to be fit for its intended purpose. americanpharmaceuticalreview.com This "begin with the end in mind" philosophy guides the entire development process. pharm-int.com

Following the establishment of the ATP, risk assessments are performed to identify method parameters that could potentially impact performance. waters.compharm-int.comDesign of Experiments (DoE) is then employed to systematically study the effects of these critical parameters and their interactions. veeprho.compharm-int.com For instance, in an HPLC method, DoE could be used to evaluate the impact of mobile phase composition, flow rate, and column temperature on critical quality attributes like peak resolution and retention time. veeprho.com The data from these experiments are used to define a Method Operable Design Region (MODR) , which is the multidimensional space of operational parameters within which the method is known to perform robustly. veeprho.com By understanding the relationships between method inputs and performance outputs, a robust control strategy is established, minimizing variability and increasing the reliability of the analytical data generated. americanpharmaceuticalreview.com

Use of Reference Standards for Analytical Traceability

Analytical traceability is a fundamental concept in chemical measurement, ensuring that the results of an analysis can be related to a known reference, such as the International System of Units (SI), through an unbroken and documented chain of calibrations. In the characterization of compounds like this compound, particularly within regulated industries such as cosmetics and fragrances, establishing traceability is critical for ensuring data accuracy, reliability, and comparability across different laboratories and over time. lgcstandards.comtrilogylab.com The cornerstone of achieving analytical traceability is the proper use of reference standards. novachem.com.au

Certified Reference Materials (CRMs) are the primary tools used to establish this link. trilogylab.comcerilliant.com A CRM is a highly purified and well-characterized substance, for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. novachem.com.au For this compound, a CRM would serve as the benchmark for calibrating analytical instruments like gas chromatographs or mass spectrometers, and for validating the analytical methods used for its quantification in complex mixtures. sepscience.comnih.gov

The process of certifying a reference standard involves a rigorous characterization of its identity and purity using a combination of advanced analytical techniques. seishin-syoji.co.jp The identity of the material is unequivocally confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which together provide detailed information about the molecular structure and atomic connectivity. mdpi.comresearchgate.net

Purity assessment is arguably the most critical step. The gold standard for determining the purity of organic compounds is often quantitative NMR (qNMR). sigmaaldrich.comroyalsocietypublishing.org qNMR is a primary ratio method that allows for the direct comparison of the signal intensity of the analyte to that of a certified internal standard of known purity, often one traceable to a primary standard from a national metrology institute like the National Institute of Standards and Technology (NIST). sigmaaldrich.com Alternatively, chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) can be used to determine purity, typically by assessing the peak area percentage of the analyte relative to all other detected impurities. lgcstandards.comnih.gov The final certified purity value is often determined using a mass balance approach, where the assigned value is calculated by subtracting the mass fractions of all identified impurities (e.g., water content determined by Karl Fischer titration, residual solvents, and inorganic residues) from 100%. lgcstandards.com

All of this critical information is documented in a Certificate of Analysis (CoA), which is an essential document that accompanies the reference standard. novachem.com.aucerilliant.com The CoA provides the end-user with the necessary information to use the standard correctly and to establish a clear traceability chain for their own measurements. lgcstandards.com

Below is a representation of the typical data found on a CoA for a chemical reference standard.

Table 1: Key Components of a Certificate of Analysis for a this compound Reference Standard

| Section | Description | Significance |

|---|---|---|

| Identification | Contains the chemical name, CAS number, lot number, molecular formula, and molecular weight. lgcstandards.comnovachem.com.au | Provides unambiguous identification of the reference material. |

| Certified Value | The certified property value, such as purity, expressed as a mass fraction (e.g., 99.8% or 998 mg/g). lgcstandards.com | The benchmark value used for calibration and method validation. |

| Uncertainty | The expanded uncertainty of the certified value (U), calculated according to the Guide to the Expression of Uncertainty in Measurement (GUM). lgcstandards.com | Quantifies the margin of doubt associated with the certified value, which is crucial for calculating the uncertainty of subsequent measurements. |

| Metrological Traceability | A statement confirming that the certified value is traceable to the SI units, often through standards from a national metrology institute. lgcstandards.comsigmaaldrich.com | Establishes the credibility and comparability of the reference standard on a global scale. |

| Characterization Methods | A summary of the analytical techniques used to confirm identity and determine purity (e.g., ¹H-NMR, GC-MS, qNMR, Karl Fischer). novachem.com.au | Provides transparency and scientific validation for the certified value. |

| Intended Use | Specifies the purpose of the standard, such as for identification and quantification in analytical methods. lgcstandards.com | Guides the user on the appropriate applications of the material. |

| Storage & Stability | Recommended storage conditions (e.g., "2 to 8 °C, dark") and an expiry date based on stability testing. lgcstandards.comseishin-syoji.co.jp | Ensures the integrity of the standard is maintained until its expiry. |

The analytical methodologies used to qualify the reference standard are foundational to its value and reliability.

Table 2: Analytical Techniques for the Characterization of Chemical Reference Standards

| Analytical Technique | Purpose | Analyte Measured |

|---|---|---|

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Structural confirmation and identification. mdpi.comresearchgate.net | Hydrogen and Carbon nuclei in the molecule. |

| Quantitative NMR (qNMR) | High-accuracy purity determination. sigmaaldrich.comroyalsocietypublishing.org | Molar ratio of the analyte to a certified internal standard. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities; identity confirmation. sepscience.comnih.gov | Mass-to-charge ratio of fragmented ions. |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Purity determination based on area percent. nih.gov | Organic compounds that ionize in a hydrogen flame. |

| Karl Fischer Titration | Quantification of water content. lgcstandards.com | Water. |

| Residue on Ignition | Determination of inorganic impurities. lgcstandards.com | Non-volatile inorganic content. |

Theoretical and Computational Studies on Cyclohexyl Phenylacetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical (QC) calculations are instrumental in determining the properties of molecules from first principles, referring to the ideal gas state. mdpi.com These computational approaches help in assessing molecular characteristics and identifying trends necessary for developing thermodynamic criteria. mdpi.com To apply these results to real-world liquid-phase reactions, the QC data must be converted using thermodynamic data from phase transitions and vapor pressures. mdpi.com

A key thermodynamic parameter for understanding the phase behavior of cyclohexyl phenylacetate (B1230308) is its enthalpy of vaporization (ΔlgHm°). Computational methods have been successfully employed to predict this value. In one study, a combination of experimental methods and quantum chemical calculations was used to analyze the hydrogenation thermodynamics of aromatic esters, including cyclohexyl phenylacetate. mdpi.com

Using a high-level composite quantum chemical method (G4 theory), researchers calculated gas-phase enthalpies of formation for a series of aromatic esters. mdpi.com These calculated values showed a strong correlation with experimental data, confirming the high consistency of the approach. mdpi.com This foundation allowed for the development of structure-property correlations to predict other thermodynamic properties. mdpi.com

The enthalpy of vaporization for this compound at 298 K was calculated using a "centerpiece" approach, where the molecule was computationally constructed from a similar, well-characterized molecule (methyl 2-phenylacetate). mdpi.com The resulting predicted value was found to be in good agreement with results obtained through other methods, validating the computational model. mdpi.com

| Thermodynamic Parameter | Predicted Value (kJ·mol⁻¹) | Method | Source |

|---|---|---|---|

| Enthalpy of Vaporization (ΔlgHm°(298 K)) | 80.9 ± 1.5 | Quantum Chemical Calculation / Centerpiece Approach | mdpi.com |

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are crucial for investigating the mechanisms and selectivity of chemical reactions. In the case of a closely related compound, cyclohexyl 2-diazo-2-phenylacetate, computational studies combined with experimental investigations have shed light on reaction pathways. researchgate.net

Research into the photolysis of cyclohexyl 2-diazo-2-phenylacetate revealed that temperature plays a critical role in the reaction's selectivity. researchgate.net When the reaction was conducted at 20°C, the primary product was the desired spiro-β-lactone (84), formed in a 41% yield. researchgate.net However, other products were also formed, including a fused compound (85), dimers (86), and azine (87). researchgate.net Computational investigations were key to revealing the origin of this reactivity and stereoselectivity, helping to map the potential energy surfaces and understand the branching pathways that lead to the different observed products. researchgate.net Further experiments involving quenching agents, which were guided by theoretical principles, helped to confirm the involvement of specific reactive intermediates. researchgate.net

Development and Validation of Theoretical Models for Chemical Processes

The development of robust theoretical models is essential for accurately predicting chemical properties and processes, reducing the reliance on extensive experimentation. A notable example is the "centerpiece" approach used to calculate the enthalpies of vaporization for complex esters like this compound. mdpi.com

The core idea of this model is to use a well-characterized molecule as a structural "centerpiece" and computationally append or replace substituent groups to build the target molecule. mdpi.com For this compound, methyl 2-phenylacetate, with its known enthalpy of vaporization (60.9 ± 1.4 kJ·mol⁻¹), was chosen as the centerpiece. mdpi.com The model then involved computationally "cutting off" the methyl group and attaching a cyclohexyl substituent. mdpi.com The enthalpic contribution for this exchange (CH₃ → cH) was derived from the known difference in enthalpies of vaporization between cyclohexyl acetate (B1210297) and methyl acetate, which is 20.0 kJ·mol⁻¹. mdpi.com

The predicted enthalpy of vaporization for this compound was calculated as the sum of the centerpiece's enthalpy and the substituent exchange contribution: (60.9 + 20.0) = 80.9 ± 1.5 kJ·mol⁻¹. mdpi.com The success of this model was demonstrated by the strong agreement of this predicted value with results obtained through other experimental and computational techniques, thereby validating the theoretical model for this chemical process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of substances with their biological activities or other effects. scienceforecastoa.com This approach is widely used in toxicology and drug design to predict the behavior of new or untested chemicals. scienceforecastoa.com

In the context of fragrance safety assessments, a general QSAR model was used to predict an effect level for this compound. researchgate.net As a fragrance ingredient, understanding its potential biological interactions is crucial. researchgate.net The Research Institute for Fragrance Materials (RIFM) utilized a QSAR approach as part of its safety assessment for this compound (CAS Registry Number 42288-75-5). researchgate.net Such models are part of a broader effort to use alternative, predictive methods to fill data gaps and characterize the toxicological profiles of fragrance materials, which are widely used in consumer products. researchgate.netresearchgate.net The development of these QSAR models relies on calculating theoretical molecular descriptors and building statistical relationships with known toxicological endpoints. researchgate.net

Biochemical and Biotechnological Research Applications

Cyclohexyl Phenylacetate (B1230308) as an Intermediate in Active Pharmaceutical Ingredient Synthesis

While not always the direct precursor, compounds structurally related to cyclohexyl phenylacetate are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Oxybutynin, a medication used to treat overactive bladder. mdpi.comsynchemia.com The key building block for this drug is 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.comresearchgate.net

The synthesis of this key intermediate can be achieved through various methods, including the Grignard reaction, which is a fundamental step in forming the final acidic segment of the molecule that contains the chiral center. mdpi.com Oxybutynin itself is chemically named 4-diethylamino-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, highlighting the incorporation of the this compound core structure. synchemia.comresearchgate.net The process involves coupling the acidic component (2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its methyl ester) with the amine-containing side chain via an esterification or transesterification reaction. mdpi.comgoogle.com

| API | Key Intermediate | Intermediate's Chemical Name | Relevant Synthetic Reaction |

|---|---|---|---|

| Oxybutynin | (S)-9 | (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | Grignard Reaction, Esterification |

Incorporation into Specialty Polymer Production Research

The structural components of this compound are of interest in the field of specialty polymer production. Research has explored the synthesis of monomers containing cyclohexyl groups, such as cyclohexyl(met)acrylates, through the esterification of cyclohexanol (B46403). researchgate.net These monomers can be used to develop composite compounds with specific thermo-physical properties. researchgate.net

Furthermore, research into curable compositions for materials like optical polymers has utilized thiol compounds containing a phenylacetate structure as part of a polymerization accelerator system. pageplace.de The incorporation of such structures can influence the thermal stability and other properties of the final cured polymer material. pageplace.de The development of novel polymer materials often involves synthesizing and characterizing functionalized monomers, such as various substituted phenyl acrylates, to create polymer supports for diverse applications. researchgate.net

Biosynthetic Investigations of Cyclohexyl-Containing Fatty Acids

Nature produces a variety of fatty acids with alicyclic rings, and research has focused on understanding their biosynthetic origins. These studies provide insight into novel metabolic pathways in microorganisms.

Investigations into the bacterium Alicyclobacillus cycloheptanicus have revealed pathways for the formation of ω-cycloheptyl fatty acids. acs.org Through feeding experiments with labeled compounds, researchers demonstrated that phenylacetic acid can be efficiently metabolized and serve as a precursor for the formation of the cycloheptane (B1346806) ring of these fatty acids. acs.org This process is believed to involve an oxidative ring-expansion of the phenylacetic acid molecule. acs.org

The shikimate pathway is a crucial metabolic route in bacteria, plants, and fungi for the biosynthesis of aromatic amino acids. nih.govwikipedia.org Research has uncovered a direct link between this pathway and the formation of cyclohexyl-containing fatty acids. In the thermophilic bacterium Bacillus acidocaldarius, studies using isotopically labeled precursors showed that shikimic acid is the direct origin of the cyclohexyl ring in ω-cyclohexyl fatty acids like 11-cyclohexylundecanoate and 13-cyclohexyltridecanoate. nih.govportlandpress.com

The experiments demonstrated that the shikimate molecule is incorporated as an intact seven-carbon unit to form the cyclohexanecarboxylic acid starter unit for these fatty acids. nih.govportlandpress.com This discovery revealed a novel biosynthetic pathway where intermediates of the shikimate pathway are diverted to produce alicyclic structures instead of aromatic amino acids. nih.gov

| Organism | Fatty Acid Type | Biosynthetic Precursor | Pathway |

|---|---|---|---|

| Bacillus acidocaldarius | ω-Cyclohexyl fatty acids | Shikimic Acid | Shikimate Pathway |

| Alicyclobacillus cycloheptanicus | ω-Cycloheptyl fatty acids | Phenylacetic Acid | Metabolic Ring Expansion |

Role as Tool Compounds in Biological Pathway Exploration

Tool compounds are small molecules used in pharmacological and biological research to investigate the function of proteins and explore biological pathways. pageplace.de While this compound itself is not a primary example, its constituent cyclohexyl moiety is a key structural feature in the design of potent and selective tool compounds for various biological targets.

For instance, researchers have developed fluorescent derivatives of ligands containing a cyclohexyl ring to study sigma (σ) receptors, which are implicated in various cellular functions and are overexpressed in some tumor cells. nih.gov These fluorescent probes, such as derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), serve as tools to visualize cellular uptake and localization of ligands that bind to these receptors. nih.gov

Similarly, the cyclohexyl ring has been incorporated into the design of antagonists for the neuropeptide Y (NPY) Y5 receptor, which is a target for potential anti-obesity therapies. nih.gov By replacing an aryl ring with a cyclohexyl ring in a lead compound, scientists developed potent Y5 antagonists with improved pharmacokinetic profiles, creating valuable tools for studying the NPY system. nih.gov The synthesis of various cyclohexane-1-carboxamide derivatives has also been pursued to create compounds that can induce apoptosis, providing chemical tools to investigate cancer cell death pathways. orientjchem.org

Environmental Transformation and Degradation Research

Biotransformation and Microbial Adaptation Studies

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms and is a primary pathway for the environmental removal of many organic chemicals, including fragrance ingredients.

Ready biodegradability tests (RBTs) are stringent screening tests designed to determine if a chemical has the potential for rapid and ultimate biodegradation in an aerobic aquatic environment. A positive result in an RBT indicates that the substance is likely to be completely removed in wastewater treatment plants and other aquatic environments. The Organisation for Economic Co-operation and Development (OECD) has established a series of standardized methods for assessing ready biodegradability.

These tests typically involve exposing the test substance to a small concentration of microorganisms (inoculum) from sources like activated sludge in a mineral medium and measuring the extent of degradation over a 28-day period. Degradation is usually measured by the consumption of oxygen or the production of carbon dioxide. To be classified as "readily biodegradable," a substance must meet specific pass levels (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test.

Table 1: Common OECD Ready Biodegradability Test Methods

| Test Guideline | Method Name | Parameter Measured | Pass Level |

|---|---|---|---|

| OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | >70% |

| OECD 301 B | CO2 Evolution (Modified Sturm Test) | Carbon Dioxide (CO2) Production | >60% |

| OECD 301 C | MITI (I) | Oxygen Consumption | >60% |

| OECD 301 D | Closed Bottle | Oxygen Consumption | >60% |

| OECD 301 F | Manometric Respirometry | Oxygen Consumption | >60% |

This table is generated based on information from the OECD Test Guideline 301.

The variability in RBT results can be influenced by several factors, including the properties of the test substance, such as its water solubility. For poorly soluble substances like many fragrance ingredients, bioavailability to microorganisms can be a limiting factor, potentially leading to false-negative results. Methodologies to improve bioavailability, such as the use of solvents or adsorption onto a solid support, are sometimes employed to achieve a more accurate assessment. The source and activity of the microbial inoculum can also significantly affect the outcome of these tests.

Microorganisms possess a remarkable ability to adapt to new carbon sources, including synthetic organic chemicals. This adaptation is a key factor in the biodegradation of complex molecules in the environment. For cyclohexyl phenylacetate (B1230308), microbial adaptation would likely involve the induction of specific enzymes capable of breaking the ester bond and degrading the resulting phenylacetic acid and cyclohexanol (B46403) moieties.

The bacterial degradation of phenylacetic acid (PAA), a key component of the cyclohexyl phenylacetate molecule, is a well-studied metabolic pathway. This pathway is found in a significant percentage of sequenced bacteria, including common soil and water bacteria like Pseudomonas and Escherichia coli. The pathway is initiated by the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA. Subsequently, a series of enzymatic reactions leads to the epoxidation and cleavage of the aromatic ring, channeling the breakdown products into central metabolism.

The presence of this widespread catabolic pathway suggests that once the ester linkage of this compound is cleaved by microbial esterases, the resulting phenylacetic acid would be readily degraded by adapted microbial communities. The cyclohexanol portion would likely be metabolized through pathways for alicyclic compounds. The initial exposure of a microbial community to this compound may result in a lag phase, during which the necessary enzymes are induced and the degrading population grows. Over time, this adaptation leads to a more rapid and efficient breakdown of the compound.

Environmental Fate Assessment Methodologies

Environmental fate assessment is the process of determining what happens to a chemical when it is released into the environment. It integrates information on a chemical's potential for degradation, transport, and partitioning between different environmental compartments (air, water, soil, sediment) to predict its environmental concentration and persistence.

A typical environmental fate assessment involves a tiered approach. It often begins with screening-level data, such as results from Ready Biodegradability Tests and estimations of abiotic degradation rates. If a substance is found to be not readily biodegradable, further, more complex simulation tests may be conducted. These higher-tier studies are designed to simulate conditions in specific environmental compartments, such as soil or aquatic sediment, to provide more realistic degradation rates.

The assessment framework considers various endpoints:

Persistence: The length of time a chemical remains in the environment. It is often expressed as a half-life (the time it takes for 50% of the substance to disappear).

Transformation: The products that a chemical breaks down into. The assessment considers whether these transformation products are more or less harmful than the parent compound.

Mobility and Distribution: The tendency of a chemical to move between different environmental compartments. This is influenced by properties like water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

For this compound, a comprehensive environmental fate assessment would consider its potential for photodegradation in surface waters, hydrolysis under various pH conditions, and its biodegradability in water, soil, and sediment. The assessment would also evaluate the fate of its primary degradation products, phenylacetic acid and cyclohexanol.

Q & A

What are the established synthetic routes for cyclohexyl phenylacetate, and how do reaction conditions influence yield and purity?

Basic Research Focus

this compound is commonly synthesized via esterification or hydrogenation. A validated method involves catalytic hydrogenation of ethyl phenylacetate using Raney nickel under high-pressure hydrogen (50–100 atm) at 150°C, yielding cyclohexyl derivatives . Alternative routes include acid-catalyzed esterification of phenylacetic acid with cyclohexanol. Key variables affecting yield include catalyst choice (e.g., cobalt carbonyl for carbonyl chloride-based synthesis ), temperature control (to avoid side reactions like transesterification), and solvent polarity. Chromatographic validation (e.g., GC with internal standards, as in Figure S8 ) is critical for purity assessment.

Advanced Research Consideration

Recent studies explore solvent-free mechanochemical synthesis to enhance green chemistry metrics. Optimization of hydrogenation parameters (e.g., catalyst loading, H₂ pressure gradients) using Design of Experiments (DoE) can reduce reaction time by 30–40% while maintaining >95% purity . Computational modeling (e.g., DFT calculations) aids in predicting intermediate stability and transition states for pathway optimization.

How can chromatographic methods be optimized to resolve this compound from structurally similar esters in complex mixtures?

Basic Research Focus

Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) effectively separates this compound (retention time ~11.9 min) from co-eluting esters like cyclohexyl valerate or cresyl phenylacetate . Internal standardization (e.g., using dodecane) improves quantification accuracy. Mobile phase gradients in HPLC (C18 columns, acetonitrile/water) resolve isomers, with UV detection at 210–220 nm for phenylacetate derivatives.

Advanced Research Consideration

High-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry enhances specificity in metabolomic studies. Machine learning algorithms can predict retention indices for novel esters, reducing method development time by 50% . Challenges include matrix effects in biological samples, requiring solid-phase microextraction (SPME) for preconcentration.

What computational models are used to predict the physicochemical properties of this compound, and how accurate are they?

Basic Research Focus

The GAFF-LCFF force field, optimized for esters, predicts density (ρ) and enthalpy of vaporization (ΔvapH) with <5% error compared to experimental data. Initial parameterization for phenylacetate derivatives required adjusting Lennard-Jones (LJ) potentials for aromatic carbons (εij = 0.289824 kJ/mol) and carbonyl oxygens (εij = 0.478608 kJ/mol) to improve accuracy .

Advanced Research Consideration

Quantum mechanics/molecular mechanics (QM/MM) hybrid models address polarization effects in solvated systems. Recent benchmarks show deviations in logP predictions (~0.7 units) due to inadequate parametrization of cyclohexyl ring conformers. Transfer learning approaches using sparse experimental datasets (n < 50) can refine predictions for understudied esters.

What preclinical safety assessments are critical for evaluating this compound derivatives in pharmacological studies?

Basic Research Focus

Core battery tests include:

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay (in vitro mammalian cells) .

- Acute toxicity : Rodent LD50 studies with histopathological analysis of liver/kidney.

- Cardiovascular safety : hERG channel inhibition assays (IC50 > 10 μM desired).

Advanced Research Consideration

Organ-on-chip models (e.g., liver-mimetic devices) assess metabolite toxicity, particularly phenylacetic acid accumulation linked to neurotoxicity in hepatic impairment . Pharmacokinetic-pharmacodynamic (PK/PD) modeling identifies nonlinear clearance in cirrhotic models, necessitating dose adjustments for hepatic enzyme-altered populations .

How do structural modifications to the phenylacetate moiety influence bioactivity in cancer models?

Basic Research Focus

Phenylacetate’s pro-apoptotic effects (e.g., Bcl-2 downregulation, p21Cip1 induction in osteosarcoma ) are attenuated in cyclohexyl ester derivatives due to reduced cellular uptake. Structure-activity relationship (SAR) studies show:

- Ester chain length : Cyclohexyl analogs exhibit 40–60% lower cytotoxicity than methyl/phenyl esters.

- Stereochemistry : cis-Cyclohexyl configurations enhance mitochondrial targeting by 2-fold vs. trans isomers.

Advanced Research Consideration

Prodrug strategies (e.g., pH-sensitive cyclohexyl conjugates) improve tumor selectivity. CRISPR-Cas9 screens identify SLC transporters as key mediators of ester uptake, enabling biomarker-driven patient stratification.

What analytical challenges arise in quantifying this compound degradation products under accelerated stability conditions?

Advanced Research Focus

Forced degradation (40°C/75% RH, 0.1N HCl/NaOH) generates hydrolytic byproducts (cyclohexanol, phenylacetic acid) and oxidative dimers. UPLC-QTOF with molecular networking distinguishes degradation pathways, revealing photooxidation as the dominant route (70% degradation at 5000 lux vs. 20% thermal). Stability-indicating methods require validation per ICH Q2(R1), with LOQ < 0.1% for toxic impurities like cyclohexyl epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.